Potassium tert-butoxide

Transition metal-free coupling Green chemistry Cross-coupling

Potassium tert-butoxide (t-BuOK, CAS 865-47-4) is the definitive sterically hindered strong base (pKa ~17–18) for regiochemical control. Higher potassium electropositivity vs. Na/Li analogs delivers superior activity in transition metal-free C–C, C–N, C–O, C–S bond formation, eliminating costly Pd catalysts. Essential for Hofmann elimination (suppresses Zaitsev products) and uniquely effective in Co-catalyzed Suzuki couplings where LiOtBu fails. Tetrameric cubane structure ensures batch-to-batch consistency. Select based on reaction performance—not class membership.

Molecular Formula C4H10O.K
C4H10KO
Molecular Weight 113.22 g/mol
CAS No. 865-47-4
Cat. No. B104284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tert-butoxide
CAS865-47-4
Synonymstert-Butyl Alcohol Potassium Salt;  2-Methyl-2-propanol Potassium Salt;  Potassium 1,1-Dimethylethoxide;  Potassium 2-Methylpropan-2-olate;  Potassium t-Butoxide;  Potassium tert-Butanolate;  Potassium tert-Butylate;  tert-Butanol Potassium Salt;  tert-Butox
Molecular FormulaC4H10O.K
C4H10KO
Molecular Weight113.22 g/mol
Structural Identifiers
SMILESCC(C)(C)[O-].[K+]
InChIInChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;
InChIKeyXAEBTCPOZVEMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guidance: Potassium tert-Butoxide (CAS 865-47-4) as a Differentiated Alkoxide Base for Industrial and Research Synthesis


Potassium tert-butoxide (t-BuOK, CAS 865-47-4) is a strong, sterically hindered alkoxide base with a conjugate acid pKa of approximately 17-18 . It exists as a tetrameric cubane-like cluster in the solid state and is characterized by high basicity coupled with low nucleophilicity due to the bulky tert-butyl group [1]. Its solubility profile includes tetrahydrofuran (25.00 g/100 g solvent at 25-26°C), tert-butanol (17.80 g/100 g), diethyl ether (4.34 g/100 g), acetone (2.27 g/100 g), and hexane (0.27 g/100 g) [2]. The compound is moisture-sensitive, reacting vigorously with water and protic solvents to generate potassium hydroxide and tert-butanol [3]. Commercial grades are typically available at purities ranging from 97% to 99% (acidimetric titration), with specifications for free potassium hydroxide content (e.g., ≤0.5% max) as a critical quality parameter [4].

Why Potassium tert-Butoxide (CAS 865-47-4) Cannot Be Replaced by Sodium, Lithium, or Other Potassium Alkoxides in Critical Transformations


Although sodium tert-butoxide (NaOtBu) and lithium tert-butoxide (LiOtBu) share the same alkoxide anion, their reactivity profiles differ substantially due to cation effects on aggregation state, solubility, and electron-donating capacity. In non-polar solvents, sodium tert-butoxide forms more complex aggregates of lower symmetry compared to the well-defined tetrameric clusters of potassium tert-butoxide, affecting its availability as a reactive base [1]. The higher electropositivity of potassium compared to sodium and lithium directly translates to enhanced activity in transition metal-free coupling reactions, making potassium tert-butoxide the preferred tert-butoxide for these applications [2]. Potassium tert-amylate (t-AmylOK), often marketed as a more soluble alternative, exhibits distinct physical property changes in toluene when protic solvents are present that are not observed with potassium tert-butoxide, cautioning against uncritical substitution [3]. Furthermore, sodium hydride generates more by-products in certain transformations where potassium tert-butoxide has been identified as the optimal base [4]. These differences underscore that tert-butoxide reagents are not interchangeable commodities; selection must be guided by reaction-specific performance data rather than generic class membership.

Quantitative Differentiation Evidence: Potassium tert-Butoxide (CAS 865-47-4) vs. Sodium, Lithium, and Potassium tert-Amylate Analogs


Potassium tert-Butoxide Outperforms Sodium and Lithium tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions Due to Higher Potassium Electropositivity

In transition metal-free cross-coupling reactions, potassium tert-butoxide exhibits pronounced applications compared to sodium and lithium tert-butoxides. This differential activity is attributed to the higher electropositivity of potassium compared to sodium and lithium, which enhances its capacity to act as a base, nucleophile, and single-electron donor in these transformations [1].

Transition metal-free coupling Green chemistry Cross-coupling

Potassium tert-Butoxide Identified as Superior Base Catalyst vs. Sodium Methoxide, Sodium Ethoxide, Sodium Hydride, and n-Butyllithium in Alcoholysis Reaction Screening

In a comparative catalyst screening study for an alcoholysis-type transformation, potassium tert-butoxide was explicitly identified as the best choice among five bases tested. Sodium methoxide and sodium ethoxide both produced incomplete reactions, while sodium hydride and n-butyllithium generated more by-products. Only potassium tert-butoxide yielded a favorable reaction with clean conversion [1].

Catalyst screening Base selection Reaction optimization

Potassium tert-Butoxide Enables Regioselective Hofmann Product Formation in E2 Eliminations, Distinct from Sodium Hydroxide and Sodium Methoxide Which Favor Zaitsev Products

In E2 elimination reactions, potassium tert-butoxide demonstrates distinct regioselectivity compared to smaller alkoxide and hydroxide bases. While sodium hydroxide and sodium methoxide produce the more substituted Zaitsev alkene as the major product, the sterically hindered potassium tert-butoxide favors elimination at the least hindered β-hydrogen, yielding the less substituted Hofmann product as the major regioisomer [1]. This regiochemical reversal is a direct consequence of the tert-butoxide anion's steric bulk.

E2 elimination Regioselectivity Hofmann product Steric hindrance

Potassium tert-Butoxide Enables Cobalt-Catalyzed Suzuki Coupling Whereas Lithium tert-Butoxide Completely Fails and Poisons the Catalyst

In cobalt-catalyzed Suzuki biaryl cross-coupling of aryl chlorides with aryl boron esters, potassium tert-butoxide was found to work well as an activating base, whereas lithium tert-butoxide performed very poorly. Critically, even catalytic amounts of lithium additives were observed to poison the cobalt catalyst. The study further noted that excess potassium tert-butoxide first inhibits and then poisons the catalyst, underscoring the necessity of strict stoichiometric control [1].

Cobalt catalysis Suzuki coupling Earth-abundant metal catalysis Counterion effects

Potassium tert-Butoxide Exhibits Significantly Higher Basicity than Potassium Hydroxide and Sodium Ethoxide, Enabling Deprotonation of Weaker Acids

Potassium tert-butoxide demonstrates substantially higher basicity than potassium hydroxide. This enhanced basicity is attributed to the electron-donating inductive effect of the three methyl groups on the tert-butoxide anion . Additionally, potassium tert-butoxide is a stronger base than sodium ethoxide [1], and its basic strength is further increased in the presence of 18-crown-6 .

Basicity comparison Deprotonation Alkoxide bases

Potassium tert-Butoxide Maintains Physical Stability in Toluene/Protic Solvent Mixtures Whereas Potassium tert-Amylate Exhibits Unexpected Physical Property Changes

Potassium tert-amylate (t-AmylOK) is commercially marketed as a more solvent-soluble alternative to potassium tert-butoxide. However, despite structural similarity, potassium tert-amylate in toluene undergoes distinct physical property changes in the presence of protic solvents. This behavior is particularly notable because tert-amyl alcohol is the expected byproduct of deprotonation with t-AmylOK, yet the analogous potassium tert-butoxide system in tert-butanol/toluene does not exhibit the same instability [1].

Formulation stability Solvent compatibility Potassium tert-amylate

Validated Application Scenarios Where Potassium tert-Butoxide (CAS 865-47-4) Provides Documented Advantage Over Alternative Bases


Transition Metal-Free Cross-Coupling for Cost-Effective and Sustainable Bond Formation

For synthetic methodologies requiring C-C, C-N, C-O, or C-S bond formation without precious metal catalysts, potassium tert-butoxide is the preferred tert-butoxide base due to its higher potassium electropositivity compared to sodium and lithium analogs, which translates to enhanced activity as a base, nucleophile, and single-electron donor . This scenario is particularly relevant for pharmaceutical and agrochemical process development seeking to eliminate palladium and reduce heavy metal waste streams.

E2 Elimination Reactions Requiring Hofmann Regioselectivity

In synthetic sequences where access to the less substituted (Hofmann) alkene is required, potassium tert-butoxide is the definitive base of choice. Unlike sodium hydroxide or sodium methoxide, which favor Zaitsev products, the steric bulk of potassium tert-butoxide directs elimination to the least hindered β-hydrogen, providing the desired regioisomer as the major product . This application is critical in natural product synthesis and pharmaceutical intermediate preparation where regiochemical control dictates downstream transformations.

Earth-Abundant Metal Catalysis (Cobalt-Catalyzed Suzuki Coupling)

In cobalt-catalyzed Suzuki biaryl cross-coupling of aryl chlorides, potassium tert-butoxide is an essential activating base. Lithium tert-butoxide fails completely and lithium additives poison the catalyst . This scenario is of high interest to laboratories and manufacturers aiming to replace palladium catalysts with earth-abundant cobalt alternatives for cost reduction and supply chain resilience. Strict stoichiometric control of potassium tert-butoxide is required, as excess base also inhibits catalysis.

Deprotonation of Weakly Acidic Substrates (Terminal Alkynes, Active Methylene Compounds)

For deprotonation of substrates with relatively high pKa values where potassium hydroxide or sodium ethoxide are thermodynamically insufficient, potassium tert-butoxide provides the necessary basicity. Its conjugate acid pKa of ~17-18, enhanced by the inductive effect of three methyl groups, enables quantitative deprotonation of terminal alkynes and active methylene compounds . Basicity can be further augmented through complexation with 18-crown-6 , expanding the accessible substrate scope for alkylation, acylation, and condensation reactions.

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